Iristectorigenin B
CAS No.: 86849-77-6
Cat. No.: VC0191562
Molecular Formula: C17H14O7
Molecular Weight: 330.29
* For research use only. Not for human or veterinary use.

CAS No. | 86849-77-6 |
---|---|
Molecular Formula | C17H14O7 |
Molecular Weight | 330.29 |
IUPAC Name | 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one |
Standard InChI | InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3 |
SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |
Chemical Identity and Structure
Iristectorigenin B (also known as Iristectrigenin B) is a natural isoflavone with the chemical formula C₁₇H₁₄O₇ and a molecular weight of 330.29 g/mol . It is identified by the CAS number 86849-77-6 and is structurally characterized as 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one according to IUPAC nomenclature . The compound features a distinctive pattern of hydroxyl and methoxy groups that contribute to its biological activity, specifically containing hydroxyl groups at positions 5, 7, and 3', with methoxy groups at positions 6 and 4' .
Property | Value |
---|---|
Chemical Formula | C₁₇H₁₄O₇ |
Molecular Weight | 330.29 g/mol |
CAS Number | 86849-77-6 |
Alternative Names | Iristectrigenin B, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one, 3',5,7-Trihydroxy-4',6-dimethoxyisoflavone |
Solubility | DMSO: 125 mg/mL (378.46 mM), requires ultrasonic treatment |
Storage Conditions | 4°C, sealed storage, away from moisture |
These physical and chemical properties provide important insights into the compound's behavior in various experimental and pharmacological contexts, informing both research methodologies and potential therapeutic applications.
Natural Sources and Occurrence
Iristectorigenin B has been primarily isolated from plant species within the Iris genus and from Belamcanda chinensis (now reclassified as Iris domestica) . Belamcanda chinensis, commonly known as blackberry lily or leopard lily, has historical significance in traditional Chinese medicine for treating various inflammatory and infectious conditions .
Within the plant kingdom, Iristectorigenin B occurs in both free and glycosylated forms. The literature documents the presence of "iristectorigenin B 7-O-diglucoside" among the flavonoids isolated from various Iris species . This natural distribution suggests evolutionary adaptations that may relate to the compound's biological functions within these plant species.
The extraction and isolation of Iristectorigenin B typically involve sophisticated chromatographic techniques following initial organic solvent extraction from plant materials. The rhizomes of Iris species represent particularly rich sources of this compound, highlighting the importance of proper plant part selection for optimal yield.
Effects on Cholesterol Homeostasis
The impact of Iristectorigenin B on cholesterol homeostasis represents one of its most promising biological activities. Through its dual agonist activity on LXR receptors, this compound promotes several key processes that facilitate cholesterol removal from cells.
The upregulation of ABCA1 and ABCG1 transporters in macrophages is particularly significant for cardiovascular health implications. These transporters facilitate cholesterol efflux to high-density lipoprotein (HDL) particles, which transport excess cholesterol to the liver for excretion – a process known as reverse cholesterol transport .
Target | Function | Effect of Iristectorigenin B |
---|---|---|
LXR-α | Nuclear receptor regulating lipid metabolism | Stimulated transcriptional activity |
LXR-β | Nuclear receptor regulating lipid metabolism | Stimulated transcriptional activity |
ABCA1 | ATP-binding cassette transporter for cholesterol efflux | Increased expression |
ABCG1 | ATP-binding cassette transporter for cholesterol efflux | Increased expression |
SREBP-1c | Transcription factor for lipogenesis | No induction |
Fatty acid synthase | Enzyme in fatty acid synthesis | No induction |
Stearoyl-CoA desaturase-1 | Enzyme in fatty acid modification | No induction |
This selective modulation pattern suggests that Iristectorigenin B may promote beneficial effects on cholesterol metabolism without the unwanted side effects of hepatic steatosis and hypertriglyceridemia that often limit the therapeutic use of synthetic LXR agonists.
Comparative Advantages Over Synthetic LXR Modulators
The distinctive profile of Iristectorigenin B offers several advantages when compared to synthetic LXR agonists currently under investigation:
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Selective gene activation that favors cholesterol efflux pathways without triggering lipogenesis
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Natural origin, which may confer better tolerance and reduced toxicity
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Potential for fewer adverse effects due to its targeted mechanism
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Dual activation of both LXR isoforms, potentially providing broader therapeutic effects
These comparative advantages position Iristectorigenin B as a promising candidate for further development as a therapeutic agent for conditions involving dysregulated cholesterol metabolism, particularly atherosclerosis and cardiovascular diseases.
Structural Relationships with Other Flavonoids
Iristectorigenin B belongs to a broader family of isoflavones found in various plant species. Several related compounds share structural similarities and may exhibit comparable biological activities.
Compounds structurally related to Iristectorigenin B include Tectorigenin, Irigenin, and Irisolidone, which are also found in Iris species . These compounds share the basic isoflavone structure but differ in their specific substitution patterns, which influences their biological activities and receptor interactions.
Understanding these structural relationships provides valuable insights for structure-activity relationship studies and may guide the development of semi-synthetic derivatives with enhanced pharmacological properties.
Future Research Directions
Despite the promising findings regarding Iristectorigenin B, several critical areas require further investigation:
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Comprehensive pharmacokinetic and pharmacodynamic studies to understand absorption, distribution, metabolism, and excretion profiles
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Detailed structure-activity relationship analyses to identify the specific structural features responsible for selective LXR modulation
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In vivo efficacy and safety studies using relevant animal models of atherosclerosis and metabolic disorders
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Investigation of potential synergistic effects when combined with other therapeutic agents
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Development of improved extraction and purification methods to enhance yield and purity from natural sources
These research directions will help establish the full potential of Iristectorigenin B as a therapeutic agent and provide crucial data for potential clinical development.
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